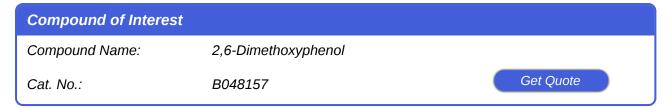


Spectroscopic Data of 2,6-Dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,6-Dimethoxyphenol**. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Introduction

2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound that serves as a valuable building block in organic synthesis and is of interest in various fields, including flavor and fragrance chemistry, polymer science, and as a potential antioxidant. Accurate spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. This guide focuses on the detailed interpretation of its ¹H and ¹³C NMR spectra.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for **2,6-Dimethoxyphenol**, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for **2,6-Dimethoxyphenol** (90 MHz, CDCl₃)



Chemical Shift (δ) ppm	Integration	Multiplicity	Coupling Constant (J) Hz	Assignment
6.89 - 6.50	3H	m	-	Ar-H (H-3, H-4, H-5)
5.55	1H	S	-	ОН
3.87	6H	S	-	(OCH3)2

Note: The aromatic protons (H-3, H-4, and H-5) appear as a complex multiplet in the 90 MHz spectrum. Higher field NMR instrumentation would be required for better resolution and precise determination of coupling constants.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for **2,6-Dimethoxyphenol** (15.09 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
147.40	C-2, C-6
135.09	C-1
119.10	C-4
105.13	C-3, C-5
56.27	-OCH₃

Experimental Protocols

While specific acquisition parameters for the cited spectra are not exhaustively detailed in the source literature, a general experimental protocol for obtaining high-quality NMR spectra of phenolic compounds is provided below.

Sample Preparation



- Sample Weighing: Accurately weigh 5-10 mg of 2,6-Dimethoxyphenol for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for better signal dispersion).
- Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.
- ¹H NMR Acquisition Parameters (Typical):
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.
 - Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
- ¹³C NMR Acquisition Parameters (Typical):
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
 - Acquisition Time: 1-2 seconds.



- Relaxation Delay: 2-10 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

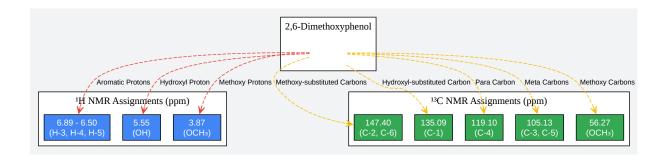
Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift axis to the TMS signal (0.00 ppm) or the residual solvent peak (for CDCl₃, $\delta \approx 7.26$ ppm for ¹H and $\delta \approx 77.16$ ppm for ¹³C).
- Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of **2,6-Dimethoxyphenol** and highlights the key ¹H and ¹³C NMR chemical shift assignments.





Click to download full resolution via product page

Caption: Molecular structure of **2,6-Dimethoxyphenol** with its corresponding ¹H and ¹³C NMR chemical shift assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,6-Dimethoxyphenol(91-10-1) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2,6-Dimethoxyphenol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b048157#spectroscopic-data-of-2-6-dimethoxyphenol-nmr-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com